4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (molecular formula: C₂₃H₂₈N₄O₈S₂) is a benzamide derivative featuring a bis(2-methoxyethyl)sulfamoyl group and a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl moiety .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O9S/c1-32-12-10-28(11-13-33-2)38(30,31)18-8-6-16(7-9-18)22(29)25-24-27-26-23(37-24)17-14-19(34-3)21(36-5)20(15-17)35-4/h6-9,14-15H,10-13H2,1-5H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGNPQPASBNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfamoyl group and an oxadiazole moiety linked to a benzamide structure. The molecular formula can be represented as CHNOS with a molecular weight of approximately 433.56 g/mol.
Biological Activity Overview
Recent studies have demonstrated that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
In vitro studies have shown that related sulfamoyl benzamide derivatives possess significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds in this class have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, often showing efficacy comparable to established antibiotics like ciprofloxacin .
| Compound | Target Pathogen | Activity |
|---|---|---|
| Compound A | S. aureus | MIC = 8 µg/mL |
| Compound B | E. coli | MIC = 16 µg/mL |
| Compound C | Candida albicans | MIC = 32 µg/mL |
Anti-inflammatory Activity
Research indicates that this compound may also exhibit anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The compound's oxadiazole moiety is particularly noted for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .
The biological activity of this compound is thought to stem from its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as aldosterone synthase and aromatase, leading to reduced levels of hormones associated with cancer progression .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, thereby preventing their proliferation.
- Induction of Apoptosis : The activation of caspases has been noted in treated cells, indicating a pathway leading to programmed cell death.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Study on Cancer Cell Lines : In a study published in the International Journal of Molecular Sciences, researchers found that treatment with the compound resulted in a significant decrease in cell viability across multiple cancer cell lines .
- Animal Model for Inflammation : Another study demonstrated that administration of the compound in an animal model significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Its structure suggests activities that may include:
- Anticancer Properties : Research indicates that compounds with oxadiazole moieties exhibit anticancer activities. The presence of the trimethoxyphenyl group may enhance these properties through improved interaction with biological targets.
- Antimicrobial Activity : Sulfonamide derivatives are known for their antimicrobial properties. The sulfamoyl group in this compound could contribute to its efficacy against bacterial infections.
Drug Development
The compound has been evaluated for its pharmacological properties:
- In vitro Studies : Preliminary studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that compounds containing oxadiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction via mitochondrial pathway | |
| HeLa | 10 | Cell cycle arrest and apoptosis |
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial in drug design:
- Modification Studies : Variations in the substituents on the oxadiazole ring and the benzamide moiety have been explored to optimize potency and selectivity against specific targets.
Formulation Development
The solubility and stability of this compound have been investigated for formulation into drug delivery systems:
- Nanoparticle Encapsulation : Research has shown that encapsulating the compound in nanoparticles enhances its bioavailability and therapeutic efficacy.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer efficacy of several sulfamoyl derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, this compound was tested against a panel of bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Chemical Reactions Analysis
Core Structural Features
The compound combines a sulfamoyl group (bis(2-methoxyethyl)sulfamoyl) and an oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl moiety. Synthesis likely involves:
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Oxadiazole ring formation : Often achieved via condensation reactions (e.g., cyclization of amidoximes or amidines with appropriate carbonyl compounds).
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Sulfamoyl group introduction : Typically involves nucleophilic substitution or sulfamoylation of aromatic rings.
Oxadiazole Ring Construction
For oxadiazole derivatives, common methods include:
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Cyclization of amidoximes : Reaction of amidoximes with carbonyl compounds (e.g., acid chlorides) under basic conditions .
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Microwave-assisted synthesis : Accelerates reaction rates while maintaining selectivity for substituted oxadiazoles.
| Reaction Type | Reagents | Conditions | Example |
|---|---|---|---|
| Amidoxime cyclization | Acid chloride, base (e.g., NaOH) | Reflux in organic solvent | Formation of oxadiazole core |
| Sulfamoylation | Sulfamoyl chloride, amine precursor | Room temperature, inert solvent | Introduction of sulfamoyl group |
Sulfamoyl Group Incorporation
The bis(2-methoxyethyl)sulfamoyl group is likely added via:
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Nucleophilic aromatic substitution : Reaction of sulfamoyl chloride with the oxadiazole ring under basic conditions .
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Alternative pathways : Direct sulfamoylation using sulfamoyl chloride or sulfonic acid derivatives .
Spectral Analysis
Related compounds are typically characterized using:
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1H NMR : Identifies aromatic protons, methoxy groups (-OCH3), and sulfamoyl NH signals .
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13C NMR : Confirms carbonyl groups (amide, oxadiazole), aromatic carbons, and methoxy substituents .
Thermal Stability
Melting points (mp) for similar sulfonamide-oxadiazole derivatives range from 200–250°C , depending on substituents .
Substituent Impact on Reactivity
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3,4,5-trimethoxyphenyl group : Electron-donating methoxy groups enhance aromatic ring reactivity, facilitating nucleophilic substitution .
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Bis(2-methoxyethyl)sulfamoyl : Bulky substituents may influence steric hindrance during reactions, requiring optimization of reaction conditions .
Potential Degradation Pathways
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Acid-catalyzed hydrolysis : Sulfamoyl groups may hydrolyze under acidic conditions to form sulfonic acids .
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Oxadiazole ring opening : Unstable under harsh alkaline conditions, leading to ring cleavage .
Comparison with Analogous Compounds
Comparison with Similar Compounds
Sulfamoyl Group Variations
- Bis(2-methoxyethyl) (Target Compound) : This group enhances hydrophilicity compared to bulkier substituents like dibutyl (BA97068) or aromatic groups (LMM5). The methoxyethyl chains may improve solubility and reduce off-target interactions .
- Dibutyl (BA97068) : Increased lipophilicity could enhance membrane permeability but may limit aqueous solubility .
- Benzyl(methyl) (LMM5) and Cyclohexyl(ethyl) (LMM11) : These substituents balance lipophilicity and steric effects, contributing to antifungal activity by modulating interactions with fungal thioredoxin reductase .
Oxadiazole Substituent Effects
- 3,4,5-Trimethoxyphenyl (Target Compound, BA97068) : The electron-donating methoxy groups may stabilize π-π interactions with aromatic residues in target enzymes, a feature shared with antimitotic agents like 4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N,N-dimethylbenzenamine .
- 4-Methoxyphenylmethyl (LMM5) and Furan-2-yl (LMM11) : These substituents likely alter binding specificity. LMM5’s bulkier group may enhance fungal membrane penetration, while LMM11’s furan ring introduces planar rigidity .
- Methoxymethyl (SJ-172550 Derivative) : A smaller substituent may favor binding to MDMX’s hydrophobic pocket, critical for p53 pathway modulation .
Mechanistic Insights from Analogs
- Antifungal Activity : LMM5 and LMM11 inhibit C. albicans growth via thioredoxin reductase inhibition, suggesting the target compound’s 3,4,5-trimethoxyphenyl-oxadiazole moiety could similarly target redox enzymes .
- Antimicrobial Potential: N-Phenyl-sulfanylacetamides with the same oxadiazole substituent show broad-spectrum activity, implying the target compound’s trimethoxyphenyl group may synergize with sulfamoyl motifs for microbial targeting .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can impurities be minimized during scale-up?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfamoylation and oxadiazole ring formation. For example, sulfonamide intermediates may be prepared by reacting bis(2-methoxyethyl)amine with 4-chlorosulfonylbenzoyl chloride under anhydrous conditions. Subsequent coupling with 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine requires refluxing in ethanol with catalytic acetic acid (similar to methods in ). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted starting materials. Scale-up challenges include controlling exothermic reactions and optimizing solvent evaporation under reduced pressure to avoid decomposition .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold) and NMR (¹H/¹³C, DEPT-135) to confirm functional groups (e.g., methoxy, sulfamoyl, and oxadiazole peaks). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺). For crystalline forms, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can identify polymorphic variations (as in ) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., oxadiazole derivatives in and ):
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Fluorescence-based assays for kinases or tubulin polymerization (relevant to trimethoxyphenyl moieties). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer : Systematically modify substituents (e.g., methoxy groups on the phenyl ring, sulfamoyl chain length) and evaluate changes in bioactivity. For example:
- Replace 3,4,5-trimethoxyphenyl with halogenated or nitro-substituted phenyl groups to enhance membrane permeability.
- Compare sulfamoyl (polar) vs. alkylsulfonyl (lipophilic) groups in logP calculations (CLOGP software) and cytotoxicity. SAR trends from related oxadiazoles ( ) suggest electron-withdrawing groups improve antimicrobial activity .
Q. What computational methods predict binding modes and pharmacokinetic properties?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., tubulin PDB: 1SA0) to identify key interactions (e.g., hydrogen bonds with methoxy groups). DFT calculations (Gaussian 09) optimize geometry and calculate electrostatic potential maps ( ). Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. ADMET prediction tools (SwissADME) estimate bioavailability and CYP450 interactions .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Validate results via:
- Dose-Response Repetition : Test multiple batches synthesized independently.
- Metabolic Stability : Use liver microsomes to rule out rapid degradation (e.g., cytochrome P450-mediated).
- Orthogonal Assays : Confirm antiproliferative activity with clonogenic assays alongside MTT .
Q. What strategies improve aqueous solubility for in vivo studies?
- Methodological Answer : The compound’s high logP (predicted >3) limits solubility. Strategies include:
- Prodrug Design : Introduce phosphate esters at methoxy groups, cleaved in vivo by phosphatases.
- Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size optimization).
- Co-solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline for IP/IV administration (pre-filtered through 0.22 μm membranes) .
Q. Which in vivo models are appropriate for evaluating antitumor efficacy?
- Methodological Answer : Use xenograft models (e.g., nude mice with HT-29 colon cancer) at 10–50 mg/kg doses (oral or intraperitoneal). Monitor tumor volume (caliper measurements) and body weight for toxicity. Pharmacokinetic profiling (LC-MS/MS plasma analysis) determines Cₘₐₓ and half-life. Compare to reference drugs (e.g., paclitaxel) and include vehicle controls .
Q. How does the compound’s stability under physiological conditions affect experimental design?
- Methodological Answer : Conduct forced degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
